molecular formula C6H5F2N B146603 2,4-Difluoroaniline CAS No. 367-25-9

2,4-Difluoroaniline

Cat. No. B146603
M. Wt: 129.11 g/mol
InChI Key: CEPCPXLLFXPZGW-UHFFFAOYSA-N
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Patent
US04145364

Procedure details

A solution of 4.11g. (0.03 mole) of 2-fluorophenylazide in 81 ml. of cyclohexane was treated with 20 ml. of hydrogen fluoride. The reaction mixture was then shaken at room temperature for 24 hours, then cooled, vented, and rinsed from the bomb with two successive applications of 100 ml. of dichloromethane and then 100 ml. of water. The reaction mixture was then blown down under nitrogen, quenched in 75g. of ice, and rendered basic with KOH pellets. The reaction mixture was extracted with dichloromethane to yield 2.2g. (57%) of a brown-red fluid after drying over MgSO4. The 2,4-difluoroaniline structure of the final product was confirmed by IR, and the product had a b.p. of 90°-92° C. at 40 mm. Hg.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]=[N+]=[N-].[FH:11]>C1CCCCC1>[F:1][C:2]1[CH:7]=[C:6]([F:11])[CH:5]=[CH:4][C:3]=1[NH2:8]

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
FC1=C(C=CC=C1)N=[N+]=[N-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then shaken at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
rinsed from the bomb with two successive applications of 100 ml
CUSTOM
Type
CUSTOM
Details
quenched in 75g
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to yield 2.2g
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(57%) of a brown-red fluid after drying over MgSO4

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC1=C(N)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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